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Abstract

Alpha-bromo aldehydes are a class of bifunctional organic compounds that serve as highly
valuable intermediates in synthetic chemistry and drug development. Their utility stems from
two reactive sites: the electrophilic carbonyl carbon and the adjacent carbon bearing a bromine
atom, which is susceptible to nucleophilic substitution. A thorough understanding of their
physical properties is critical for their synthesis, handling, purification, and subsequent use in
complex molecular construction. This guide provides a detailed overview of the core physical
properties of alpha-bromo aldehydes, including quantitative data on boiling points, melting
points, and density. It further explores their characteristic spectroscopic signatures in IR, NMR,
and mass spectrometry. Standardized experimental protocols for their synthesis and
characterization are detailed, and key concepts are illustrated through logical and workflow
diagrams to support researchers in their practical applications.

General Physical Characteristics

Alpha-bromo aldehydes are typically colorless to pale-yellow liquids or low-melting solids at
room temperature.[1] They often possess a sharp, pungent odor characteristic of aldehydes.
The presence of both the highly polar carbonyl group (C=0) and the electronegative bromine
atom makes these molecules significantly polar. This polarity governs their physical properties.
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» Boiling Points: The boiling points of alpha-bromo aldehydes are considerably higher than
those of the parent alkanes with similar molecular weights. This is due to two primary factors:
strong permanent dipole-dipole interactions arising from the polar C=0 and C-Br bonds, and
increased van der Waals forces from the larger, more polarizable bromine atom. Boiling
points show a predictable increase with the length of the carbon chain.[2]

e Solubility: Lower molecular weight alpha-bromo aldehydes exhibit some solubility in water
due to the potential for hydrogen bonding between the carbonyl oxygen and water
molecules. However, solubility decreases rapidly as the hydrophobic carbon chain lengthens.
[3] They are generally soluble in a wide range of organic solvents.

o Density: Due to the high atomic mass of bromine, alpha-bromo aldehydes are denser than
water.[2][4] For example, 2-bromopropanal has a density of approximately 1.59 g/cm3.[5]

Tabulated Physical Properties

The following table summarizes key physical constants for several representative alpha-bromo
aldehydes. Data for these reactive compounds can be sparse and subject to variation based on

purity.
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Compoun CAS Molecular MW ( Boiling Melting Density
d Name Number Formula g/mol) Point (°C) Point (°C) (g/lcm3)
136-138
Bromoacet 17157-48- )
C2HsBroO 122.95 93.7[6] (disputed) 1.706][6]
aldehyde 1
[7]

2-

19967-57- 108.2 - 48 - 55[5] 1.54 -
Bromoprop C3HsBrO 136.97

8 110[5][8] [81[9] 1.59[5][8]
anal
2-

24764-97-
Bromobuta 4 C4H7Bro 151.00 N/A N/A N/A
nal
2-

24764-98-
Bromohexa . CeH11BroO 179.05 N/A N/A N/A
nal
u_
Bromocinn

5443-49-2 CoH7Bro 211.06 N/A 66 - 68 N/A
amaldehyd

e

Note: The reported melting point for bromoacetaldehyde appears unusually high and may

correspond to a derivative or polymer.

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and characterization of alpha-bromo

aldehydes.

Infrared (IR) Spectroscopy

The IR spectrum of an alpha-bromo aldehyde is distinguished by two key features:

e C=0 Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch. For

saturated aliphatic alpha-bromo aldehydes, this peak typically appears in the 1720-1740

cm~* region.[10]
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e Aldehydic C-H Stretch: Two weak to moderate absorption bands in the region of 2700-2900
cm~1, The band near 2720 cm~1 is particularly diagnostic and often appears as a shoulder on
the main alkyl C-H stretching bands.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information.
e 'HNMR:

o Aldehydic Proton (-CHO): The most distinct signal appears far downfield, typically in the &
9.0-10.0 ppm range, due to the deshielding effect of the carbonyl group. It will appear as a
doublet due to coupling with the alpha-proton.

o Alpha-Proton (-CHBr-): This proton is deshielded by both the adjacent bromine and
carbonyl group, typically resonating in the & 4.0-5.0 ppm range. Its multiplicity will depend
on the neighboring protons.

e 13C NMR:

o Carbonyl Carbon (C=0): This carbon is highly deshielded and appears in the  190-200
ppm region. The presence of a peak in this region is strong evidence for an aldehyde or
ketone.

o Alpha-Carbon (-CHBr-): The carbon attached to the bromine atom typically resonates in
the & 45-60 ppm range.

Mass Spectrometry (MS)

In mass spectrometry, alpha-bromo aldehydes exhibit characteristic fragmentation patterns.

o Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alpha-carbon is
a common pathway.[12]

o McLafferty Rearrangement: This is possible for aldehydes with a gamma-hydrogen, resulting
in the loss of a neutral alkene molecule.[12]
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« |sotopic Pattern: The presence of bromine is easily identified by the characteristic M and

M+2 isotopic peaks of nearly equal intensity.

Technique

Functional Group

Characteristic
Absorption /
Chemical Shift

Notes

IR Spectroscopy

Aldehyde C=0

1720 - 1740 cm™?

Strong, sharp
absorption. Position
can be lowered by

conjugation.[10]

Aldehyde C-H

2700 - 2900 cm~*

Two weak bands; the
~2720 cm~! band is
highly diagnostic.[10]

1H NMR

Aldehydic Proton
(CHO)

09.0-10.0 ppm

Very downfield signal,

typically a doublet.[13]

o-Proton (CHBr)

04.0-5.0 ppm

Deshielded by both Br
and C=0.

13C NMR

Carbonyl Carbon
(C=0)

0 190 - 200 ppm

Diagnostic for

carbonyl groups.

a-Carbon (CHBY)

0 45 - 60 ppm

Carbon directly
attached to bromine.

Mass Spectrometry

Molecular lon

M, M+2 peaks

Characteristic isotopic
pattern for bromine
(*°Br/81Br = 1:1).

Stability and Handling

Alpha-bromo aldehydes are reactive compounds and should be handled with care.[1]

« Instability: They are particularly unstable under basic conditions, as the alpha-proton is acidic
and can be removed to form an enolate, leading to subsequent reactions or polymerization.
[14] The presence of the alpha-bromo substituent makes the carbonyl carbon even more
electrophilic and prone to nucleophilic attack.
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o Storage: To maintain stability, alpha-bromo aldehydes should be stored in a cool, dry, and
dark environment, often under an inert atmosphere (e.g., nitrogen or argon).[1] Proper
storage away from light and moisture is recommended.[1]

o Safety: These compounds are irritants to the skin, eyes, and respiratory system and may be
harmful if ingested or inhaled.[1][15] Standard personal protective equipment (gloves, safety
glasses, lab coat) should be used in a well-ventilated fume hood.

Key Experimental Methodologies
Synthesis: Acid-Catalyzed a-Bromination of an Aldehyde

This protocol describes a general method for the synthesis of alpha-bromo aldehydes from
their corresponding parent aldehydes.

e Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas
outlet connected to a trap (to neutralize HBr gas), add the starting aldehyde (1.0 eq)
dissolved in a suitable solvent (e.g., acetic acid or diethyl ether).

o Catalyst: Add a catalytic amount of a strong acid (e.g., HBr in acetic acid).

e Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of molecular
bromine (Brz, 1.0 eq) in the same solvent from the dropping funnel with vigorous stirring. The
characteristic red-brown color of bromine should dissipate as it is consumed.

e Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The formation of an
enol intermediate is the rate-determining step.[14]

e Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing
cold water and a suitable organic solvent (e.g., diethyl ether). Wash the organic layer
sequentially with water, saturated sodium bicarbonate solution (to neutralize acid), and brine.

 Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSOea), filter, and
concentrate the solvent under reduced pressure. The crude alpha-bromo aldehyde can be
purified by vacuum distillation or column chromatography, though care must be taken due to
its potential instability.
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Characterization: Boiling Point Determination (Thiele
Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of a

synthesized liquid.[16]

Sample Preparation: Place approximately 0.5 mL of the purified alpha-bromo aldehyde into a
small test tube (Durham tube).[17]

Capillary Tube: Insert a melting-point capillary tube, sealed end up, into the liquid.

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is
level with the thermometer bulb.

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the rubber
band is above the oil level.[16]

Observation: Gently heat the side arm of the Thiele tube with a microburner. Observe the
capillary tube. When a rapid and continuous stream of bubbles emerges, stop heating.[17]

Measurement: The boiling point is the temperature at which the stream of bubbles stops and
the liquid just begins to be drawn back into the capillary tube.[16] Record the atmospheric
pressure.

Characterization: Spectroscopic Analysis

Sample Preparation (NMR): Dissolve a small amount of the purified sample (~5-10 mg) in an
appropriate deuterated solvent (e.g., CDCIs) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

'H and 3C NMR Acquisition: Acquire the *H and *3C NMR spectra using a standard NMR
spectrometer. Typical acquisition parameters for *H include a 30-degree pulse and a
relaxation delay of 1-2 seconds. For 13C, a 45-degree pulse and a longer relaxation delay
may be used.

Sample Preparation (IR): For liquid samples, place a drop of the neat liquid between two salt
(NaCl or KBr) plates. For solid samples, prepare a KBr pellet or a mull.
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e IR Spectrum Acquisition: Obtain the spectrum using an FTIR spectrometer, typically
scanning from 4000 cm~1! to 400 cm™1.

Visualized Workflows and Concepts

The following diagrams illustrate key concepts related to alpha-bromo aldehydes.

Starting Materials

Aldehyde Protonation &
(R-CH2-CHO) Tautomerization
] Nucleophilic Attack
Acid Catalyst ~ \ | Enol Intermediate w on Br2
[ (Rate-Determining Step) )
(Product)

Reaction Pathway

Click to download full resolution via product page

Caption: Acid-catalyzed a-bromination workflow.
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a-Bromo Aldehyde
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Intermolecular Forces (IMFs)

Stronger van der Waals Stronger Dipole-Dipole
Forces Interactions

Higher Boiling Point
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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